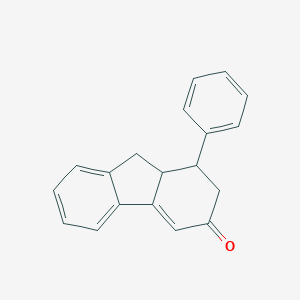![molecular formula C9H17NO B289839 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, commonly known as epibatidine, is a potent alkaloid that is found in the skin of the Ecuadorian poison frog, Epipedobates tricolor. It is a member of the class of bicyclic compounds known as azabicyclooctanes, which have been found to have a wide range of biological activities. Epibatidine has been of great interest to researchers due to its potent analgesic properties and its potential as a lead compound for the development of new pain medications.
Wirkmechanismus
Epibatidine acts as an agonist at nicotinic acetylcholine receptors, which are located throughout the nervous system. These receptors are involved in the transmission of pain signals and are also involved in a variety of other physiological processes, including cognition, memory, and muscle contraction. Epibatidine binds to these receptors and activates them, leading to the release of neurotransmitters that inhibit the transmission of pain signals.
Biochemical and Physiological Effects:
Epibatidine has a number of biochemical and physiological effects, including potent analgesic properties, as well as effects on cognition, memory, and muscle contraction. It has been shown to be several orders of magnitude more potent than morphine in relieving pain, and it has been shown to be effective in a variety of animal models of pain. It has also been shown to improve cognitive function and memory in animal studies, and it has been shown to have muscle-relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Epibatidine has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent analgesic properties, which make it a useful tool for studying pain pathways in the nervous system. It has also been shown to have effects on cognition, memory, and muscle contraction, making it a useful tool for studying these processes as well. However, one limitation is its toxicity, which can make it difficult to use in certain types of experiments. It is also difficult to synthesize, which can limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on epibatidine and its analogs. One area of interest is the development of new pain medications based on epibatidine and its analogs. Researchers are also interested in studying the effects of epibatidine on cognition, memory, and muscle contraction, and in developing new treatments for conditions such as Alzheimer's disease and muscle spasms. Additionally, researchers are interested in developing new synthetic methods for epibatidine and its analogs, which could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
Epibatidine can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The most commonly used method involves the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. This method has been used to synthesize epibatidine and a number of its analogs with varying degrees of biological activity.
Wissenschaftliche Forschungsanwendungen
Epibatidine has been the subject of extensive research due to its potent analgesic properties. It acts as an agonist at nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. Studies have shown that epibatidine is several orders of magnitude more potent than morphine in relieving pain, and it has been shown to be effective in a variety of animal models of pain.
Eigenschaften
IUPAC Name |
8-ethyl-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-4-8(10)6-9(11)5-7/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKEGDSJNYTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)




![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)